molecular formula C14H16N4O3S2 B14963151 N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B14963151
M. Wt: 352.4 g/mol
InChI Key: PYXNEQWLTYXCKU-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 3-nitrobenzyl chloride with 2-amino-5-mercapto-1,3,4-thiadiazole under basic conditions to form the intermediate 5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its specific structural features, such as the presence of a nitrophenyl group and a propanamide moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other thiadiazole derivatives and make it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N4O3S2

Molecular Weight

352.4 g/mol

IUPAC Name

2,2-dimethyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H16N4O3S2/c1-14(2,3)11(19)15-12-16-17-13(23-12)22-8-9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,16,19)

InChI Key

PYXNEQWLTYXCKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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